molecular formula C17H17N3O2 B10984192 1-(2-methoxyethyl)-N-(pyridin-4-yl)-1H-indole-4-carboxamide

1-(2-methoxyethyl)-N-(pyridin-4-yl)-1H-indole-4-carboxamide

Cat. No.: B10984192
M. Wt: 295.34 g/mol
InChI Key: NCRZDLYMRUPWAU-UHFFFAOYSA-N
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Description

1-(2-methoxyethyl)-N-(pyridin-4-yl)-1H-indole-4-carboxamide is a synthetic organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes an indole core, a pyridine ring, and a methoxyethyl group. The presence of these functional groups makes it an interesting subject for chemical and biological studies.

Preparation Methods

The synthesis of 1-(2-methoxyethyl)-N-(pyridin-4-yl)-1H-indole-4-carboxamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Formation of the Indole Core: The indole core can be synthesized through a Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.

    Introduction of the Pyridine Ring: The pyridine ring can be introduced through a Suzuki-Miyaura coupling reaction, which involves the coupling of a boronic acid with a halogenated pyridine.

    Attachment of the Methoxyethyl Group: The methoxyethyl group can be introduced through an alkylation reaction, using a suitable alkylating agent such as methoxyethyl chloride.

    Formation of the Carboxamide Group: The carboxamide group can be formed through an amide coupling reaction, using a suitable coupling reagent such as EDCI or DCC.

Industrial production methods for this compound would likely involve optimization of these synthetic steps to improve yield and reduce costs.

Chemical Reactions Analysis

1-(2-methoxyethyl)-N-(pyridin-4-yl)-1H-indole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups on the indole or pyridine rings are replaced with other groups. Common reagents for substitution reactions include halogens and nucleophiles.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form larger, more complex molecules.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, making it valuable in organic synthesis and medicinal chemistry.

    Biology: The compound can be used in biological studies to investigate its effects on various biological pathways and processes.

    Medicine: The compound may have potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: The compound can be used in the development of new materials and chemicals with specific properties.

Mechanism of Action

The mechanism of action of 1-(2-methoxyethyl)-N-(pyridin-4-yl)-1H-indole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved would depend on the specific application and context of its use.

Comparison with Similar Compounds

1-(2-methoxyethyl)-N-(pyridin-4-yl)-1H-indole-4-carboxamide can be compared with other similar compounds, such as:

    1-(2-methoxyethyl)-N-(pyridin-4-yl)-1H-indole-3-carboxamide: This compound has a similar structure but with a carboxamide group at the 3-position of the indole ring instead of the 4-position.

    1-(2-methoxyethyl)-N-(pyridin-3-yl)-1H-indole-4-carboxamide: This compound has a pyridine ring at the 3-position instead of the 4-position.

    1-(2-methoxyethyl)-N-(pyridin-4-yl)-1H-indole-4-carboxylic acid: This compound has a carboxylic acid group instead of a carboxamide group.

The uniqueness of this compound lies in its specific combination of functional groups and their positions on the indole and pyridine rings, which can lead to distinct chemical and biological properties.

Properties

Molecular Formula

C17H17N3O2

Molecular Weight

295.34 g/mol

IUPAC Name

1-(2-methoxyethyl)-N-pyridin-4-ylindole-4-carboxamide

InChI

InChI=1S/C17H17N3O2/c1-22-12-11-20-10-7-14-15(3-2-4-16(14)20)17(21)19-13-5-8-18-9-6-13/h2-10H,11-12H2,1H3,(H,18,19,21)

InChI Key

NCRZDLYMRUPWAU-UHFFFAOYSA-N

Canonical SMILES

COCCN1C=CC2=C(C=CC=C21)C(=O)NC3=CC=NC=C3

Origin of Product

United States

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